N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a triazine core with benzothiazole and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. This is followed by the introduction of the benzothiazole and dimethylphenyl groups through a series of substitution reactions. Common reagents used in these reactions include various amines, thiols, and halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and inhibit their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
- 3-METHYL-2-({[(3-METHYL-1,3-BENZOTHIAZOL-3-IUM-2-YL)SULFANYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-3-IUM DIIODIDE
Uniqueness
N2-(2,3-DIMETHYLPHENYL)-6-{[(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-N-(2,3-dimethylphenyl)-6-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS2/c1-11-5-4-6-14(12(11)2)22-19-25-17(24-18(21)26-19)10-28-20-23-15-9-13(27-3)7-8-16(15)29-20/h4-9H,10H2,1-3H3,(H3,21,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYQKMUAJZKUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=C(S3)C=CC(=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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